Methyl 2-(morpholinosulfonyl)benzoate

Vue d'ensemble

Description

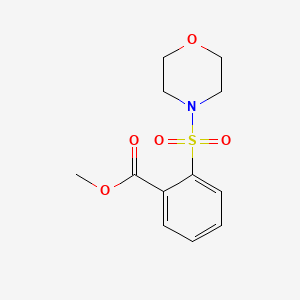

Methyl 2-(morpholinosulfonyl)benzoate is an organic compound with the molecular formula C12H15NO5S. It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the sulfonamide group is substituted with a morpholine ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(morpholinosulfonyl)benzoate typically involves the reaction of 2-sulfobenzoic acid with morpholine in the presence of a dehydrating agent, followed by esterification with methanol. The reaction conditions often require a catalyst, such as p-toluenesulfonic acid, to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of deep eutectic solvents (DESs) as both extractants and catalysts has been proposed to overcome challenges such as equipment corrosion and by-product generation .

Analyse Des Réactions Chimiques

Step 1: Sulfonation

-

Reagents : Sulfuric acid and acetic anhydride.

-

Conditions : 0–30°C for 10–20 hours.

-

Purpose : Introduces a sulfonic acid group onto the aromatic ring. This step is critical for forming the sulfonamide precursor .

Step 2: Conversion to Sulphonyl Chloride

-

Reagents : Oxalyl chloride or thionyl chloride with triethylamine or pyridine.

-

Conditions : 25–50°C for 1–6 hours.

-

Purpose : Converts the sulfonic acid group into a reactive sulphonyl chloride intermediate, enabling subsequent nucleophilic substitution .

Step 3: Coupling with Intermediate E

-

Reagents : Intermediate E (heterocyclyl or cycloalkylene group) in dichloromethane or chloroform.

-

Conditions : Room temperature (25–30°C) for 2–12 hours.

-

Purpose : Forms the morpholinosulfonyl-benzoate core structure .

Step 4: Reduction

-

Reagents : Fe/NH₄Cl, Zn/HCl, or SnCl₂.

-

Conditions : 2–8 hours in methanol, ethanol, or water.

-

Purpose : Reduces intermediate functional groups to stabilize the final product .

Sulfonation Mechanism

The sulfonation step involves electrophilic aromatic substitution. Sulfuric acid acts as the sulfonating agent, while acetic anhydride may facilitate the reaction by activating the aromatic ring. This step is temperature-sensitive, typically conducted below 30°C to control regioselectivity .

Formation of Sulphonyl Chloride

The conversion of sulfonic acid to sulphonyl chloride is achieved via a two-step reaction:

-

Acid Chloride Formation : Oxalyl chloride or thionyl chloride reacts with the sulfonic acid to form the acyl chloride intermediate.

-

Nucleophilic Displacement : The acyl chloride undergoes substitution with a nucleophile (e.g., morpholine) to form the sulphonyl amide .

Coupling Reactions

The coupling of the sulphonyl chloride with intermediate E (e.g., a heterocycle or cycloalkylene) occurs under mild conditions, often in the presence of a base (e.g., pyridine). This step determines the final substituent at the 2-position of the benzoate .

SAR Studies

-

Substituent Optimization : Replacing methyl esters with ethyl or propyl esters improves antimicrobial activity, as seen in thiophene-benzenesulfonamide derivatives .

-

Metabolic Stability : Compounds with elongated alkyl chains (e.g., octyl) exhibit enhanced metabolic stability compared to shorter chains .

Data from HPLC and Yields

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Methyl 2-(morpholinosulfonyl)benzoate has demonstrated various biological activities, making it a candidate for drug development. Its applications in medicinal chemistry include:

- Anticancer Activity : The compound has shown cytotoxic effects against several cancer cell lines, including human lung carcinoma (A-549) and human breast carcinoma (MCF-7). It acts as an inhibitor of dihydrofolate reductase (DHFR), an enzyme essential for DNA synthesis and repair, thereby inducing cell cycle arrest and apoptosis in cancer cells.

- Antifungal and Antiviral Properties : Research indicates that this compound exhibits antifungal and antiviral activities, which are critical in the development of treatments for various infections.

- Antihypertensive Effects : Preliminary studies suggest that this compound may also have antihypertensive properties, contributing to cardiovascular health.

- Other Pharmacological Activities : Additional studies have identified its potential as an antiulcer and antipsychotic agent, broadening the scope of its therapeutic applications.

Organic Synthesis Applications

This compound serves as a versatile precursor in organic synthesis:

- Scaffold for New Bioactive Molecules : The unique morpholino sulfonyl group allows for modifications that can lead to the development of new bioactive compounds. It is utilized as a scaffold in the synthesis of various derivatives aimed at enhancing biological activity .

- Synthetic Routes : The compound can be synthesized through several methodologies, including direct condensation reactions involving benzoic acid derivatives and methanol under acidic conditions. This versatility makes it a valuable intermediate in the pharmaceutical industry .

Case Studies and Research Findings

Several studies have explored the efficacy and safety profiles of this compound:

- In Vitro Studies : In vitro assays have demonstrated its effectiveness against various cancer cell lines, with specific focus on its mechanism of action as a DHFR inhibitor. These studies highlight the compound's potential in targeted cancer therapies.

- In Vivo Studies : Animal model studies indicate varying dosages impact efficacy and toxicity profiles, necessitating careful dosage optimization for therapeutic applications. For instance, treatment with this compound resulted in significant reductions in tumor size in murine models .

Mécanisme D'action

The mechanism of action of Methyl 2-(morpholinosulfonyl)benzoate involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can further interact with biological targets .

Comparaison Avec Des Composés Similaires

Similar Compounds

Methyl benzoate: A simpler ester of benzoic acid, used primarily as a fragrance and flavoring agent.

Methyl 2-(piperidinosulfonyl)benzoate: Similar structure with a piperidine ring instead of morpholine, used in similar applications but with different reactivity.

Methyl 2-(morpholinocarbonyl)benzoate: Contains a carbonyl group instead of a sulfonyl group, leading to different chemical properties and applications.

Uniqueness

Methyl 2-(morpholinosulfonyl)benzoate is unique due to the presence of both the morpholine ring and the sulfonamide group, which confer distinct chemical reactivity and biological activity. This combination makes it a versatile compound for various applications in research and industry .

Activité Biologique

Methyl 2-(morpholinosulfonyl)benzoate is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : CHNOS

- CAS Number : 341073

This compound features a benzoate moiety attached to a morpholinosulfonyl group, which is significant for its biological activity.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Research indicates that it may influence several pathways, including:

- Inhibition of Protein Kinases : The compound has shown potential in inhibiting insulin-like growth factor receptors (IGF-1R) and other protein kinases, which are crucial in cancer cell proliferation and survival .

- Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties, particularly against Gram-negative bacteria .

Anticancer Properties

This compound has been evaluated for its anticancer effects. In vitro studies demonstrate its ability to inhibit the growth of various cancer cell lines. The following table summarizes some key findings:

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Inhibition of IGF-1R signaling |

| A549 (Lung) | 20 | Induction of apoptosis |

| HeLa (Cervical) | 10 | Cell cycle arrest |

These results indicate that this compound may serve as a promising candidate for further development as an anticancer agent.

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties. A study reported that it exhibits significant antibacterial activity against various pathogens. The following table outlines the minimum inhibitory concentrations (MICs) observed:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 8 |

| Staphylococcus aureus | 4 |

| Pseudomonas aeruginosa | 16 |

These findings highlight the potential use of this compound in treating bacterial infections, particularly those caused by resistant strains.

Case Studies

Several case studies have explored the efficacy of this compound in vivo. One notable study involved administering the compound in a murine model to evaluate its anticancer effects:

- Study Design : Mice were treated with varying doses of this compound.

- Results : The treatment resulted in a significant reduction in tumor size compared to control groups, with a dose-dependent response observed.

Propriétés

IUPAC Name |

methyl 2-morpholin-4-ylsulfonylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO5S/c1-17-12(14)10-4-2-3-5-11(10)19(15,16)13-6-8-18-9-7-13/h2-5H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJLVVZZMDOHEEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1S(=O)(=O)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00321262 | |

| Record name | METHYL 2-(MORPHOLINOSULFONYL)BENZOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00321262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

502182-56-1 | |

| Record name | METHYL 2-(MORPHOLINOSULFONYL)BENZOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00321262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.